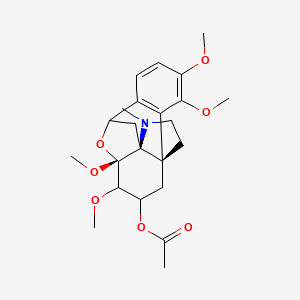

6-Dihydroepistephamiersine-6-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Dihydroepistephamiersine-6-acetate (6-DEA), also known as 6-epistephamiersine-6-acetate, is a naturally occurring alkaloid found in many plants, including the bark of the Chinese pagoda tree (Styphnolobium japonicum). It is a secondary metabolite that has been studied extensively for its potential pharmacological effects. 6-DEA has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties in vitro and in animal studies. In addition, 6-DEA has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer’s disease and Parkinson’s disease.

Scientific Research Applications

Acetolactate-Forming Enzyme from Aerobacter aerogenes : A study on kinetic properties and inhibition of the pH 6 acetolactate-forming enzyme from Aerobacter aerogenes provides insights into enzyme kinetics and the regulatory role of acetate (Störmer, 1968).

Acetate Utilization in Komagataella phaffii : Research focusing on improving acetate utilization in Komagataella phaffii by metabolic engineering provides insights into the role of acetate in microbial metabolism and its potential applications in biomanufacturing (Xu et al., 2019).

Isoelectrofocusing in Acetate Membrane : Studies on isoelectrofocusing in acetate membranes, including the analysis of polymorphic traits in proteins, offer insights into the application of acetate in biochemical analysis methods (Harada, 1975).

Evaluation of Cerebral Acetate Transport and Metabolic Rates : An investigation into the kinetics of acetate transport and utilization in the rat brain using NMR spectroscopy provides valuable information on the role of acetate in cerebral metabolism (Patel et al., 2010).

Hasubanan Alkaloids from Stephania japonica Miers : Research on the isolation and structural elucidation of alkaloids, including stephamiersine and epistephamiersine, from Stephania japonica Miers, may offer insights into the chemistry and potential applications of structurally related compounds (Matsui et al., 1975).

Biosynthesis of Sucrose-6-Acetate : A study on the biosynthesis of sucrose-6-acetate using cross-linked enzyme aggregates demonstrates the potential of enzymatic processes in producing specific acetate derivatives (Yang et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 6-Dihydroepistephamiersine-6-acetate are currently unknown. This compound is a new hasubanan alkaloid that was isolated from Stephania abyssinica

Mode of Action

It is known that it is chemically correlated with known compounds , but the specifics of its interaction with its targets and the resulting changes are still under investigation.

Pharmacokinetics

It is known to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , which suggests it may have good bioavailability.

Action Environment

Biochemical Analysis

Biochemical Properties

6-Dihydroepistephamiersine-6-acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from lysine residues on histones and non-histone proteins . This interaction can influence gene expression and chromatin structure. Additionally, this compound is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the acetylation state of histones, which in turn can alter gene expression patterns . This compound also impacts cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to histone deacetylases, leading to the inhibition of their activity . This inhibition results in increased acetylation of histones, which can enhance gene transcription by loosening chromatin structure . Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable when stored at -20°C and can be kept for several months . Its effects on cellular function may vary over time, with potential long-term impacts on gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound can influence metabolic pathways and gene expression in a dose-dependent manner . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as histone deacetylases and other metabolic enzymes, affecting metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is known to be soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which facilitates its distribution within biological systems . Its localization and accumulation within specific tissues can impact its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It has been observed to localize within the nucleus, where it interacts with histone deacetylases and influences chromatin structure . This localization is crucial for its role in modulating gene expression and cellular functions. Additionally, any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles can further affect its activity and function.

Properties

IUPAC Name |

[(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7/c1-13(25)30-17-11-21-9-10-24(2)22(21)12-16(31-23(22,29-6)20(17)28-5)14-7-8-15(26-3)19(27-4)18(14)21/h7-8,16-17,20H,9-12H2,1-6H3/t16?,17?,20?,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWUZSBREAMJGL-XLSOAHDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC23CCN(C24CC(C5=C3C(=C(C=C5)OC)OC)OC4(C1OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1C[C@]23CCN([C@@]24CC(C5=C3C(=C(C=C5)OC)OC)O[C@]4(C1OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-3-(4-methoxybenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1154454.png)